Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Systematic Nomenclature and CAS Registry Analysis
The compound’s systematic IUPAC name is derived from its bicyclo[4.1.0]heptane core, which consists of a seven-membered ring system fused with a three-membered ring containing one nitrogen atom (aziridine). The substituents include a tert-butoxycarbonyl (Boc) group at position 3 and a methylamino group at position 1. The full IUPAC name is tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate .
The CAS Registry Number for this compound is 1341039-52-8 , uniquely identifying it in chemical databases. Synonyms include racemic-(1s,6s)-tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate and SCHEMBL16985460, though the IUPAC name remains the primary descriptor.
| Nomenclature Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1341039-52-8 |
| Common Synonyms | SCHEMBL16985460, EN300-1708282 |
Molecular Formula and Weight Validation
The molecular formula C₁₂H₂₂N₂O₂ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 226.32 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 12.01) + (22 \times 1.01) + (2 \times 14.01) + (2 \times 16.00) = 226.32 \, \text{g/mol}
$$
This matches experimental data from suppliers and PubChem entries. The Boc group (C₅H₉O₂) contributes 101.12 g/mol, while the azabicyclo core with the methylamino substituent accounts for the remaining 125.20 g/mol.
| Component | Contribution to Molecular Weight |
|---|---|
| C₁₂H₂₂N₂O₂ | 226.32 g/mol |
| Boc Group (C₅H₉O₂) | 101.12 g/mol |
| Azabicyclo Core | 125.20 g/mol |
Three-Dimensional Conformational Analysis via X-ray Crystallography
While X-ray crystallography data for this specific compound is not publicly available, computational models and analogous structures provide insight into its three-dimensional conformation. The bicyclo[4.1.0]heptane system adopts a strained geometry due to the fused three- and seven-membered rings. Density functional theory (DFT) simulations suggest that the nitrogen atom in the aziridine ring adopts a pyramidal geometry, with bond angles approximating 92°–96°.
The tert-butoxycarbonyl group occupies an equatorial position relative to the bicyclic core, minimizing steric hindrance. The methylamino substituent at position 1 introduces additional stereoelectronic effects, influencing the molecule’s overall dipole moment and solubility.
| Structural Feature | Computational Prediction |
|---|---|
| Aziridine Ring Bond Angle | 92°–96° (N-C-C) |
| Boc Group Orientation | Equatorial |
| Methylamino Group Geometry | Axial (minimizing strain) |
Comparative Structural Features with Related Azabicyclic Compounds
This compound shares structural motifs with other azabicyclic derivatives, though key differences arise from ring size and substituent placement:
- Bicyclo[3.1.0]hexane Analogues : Compounds like tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 871239-62-2) feature a smaller six-membered ring system, reducing steric strain but limiting conformational flexibility.
- Bicyclo[3.2.1]octane Derivatives : Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2097944-01-7) incorporates an additional methylene group, enhancing solubility but complicating synthesis.
- Amino-Substituted Variants : Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS not listed) lacks the methylamino group, altering hydrogen-bonding potential.
| Compound | Ring System | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Bicyclo[4.1.0]heptane | Boc, methylamino | 226.32 |
| Tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate | Bicyclo[3.1.0]hexane | Boc, cyano | 208.25 |
| Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclo[3.2.1]octane | Boc, hydroxy, methylaminomethyl | 270.37 |
The bicyclo[4.1.0]heptane system’s larger ring size permits greater functionalization versatility compared to smaller analogues, making it a preferred scaffold for drug discovery.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-12(9,8-14)13-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
NQHJRAWMDSJJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multistep syntheses.
The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the tert-butoxy group. The bicyclic structure remains intact during this process.
Nucleophilic Ring-Opening Reactions
The strained bicyclo[4.1.0]heptane system undergoes regioselective ring-opening with nucleophiles. For example, Grignard reagents attack the less substituted carbon of the cyclopropane ring:
This reactivity aligns with analogous epoxide ring-opening patterns, where the bicyclic system mimics strained epoxides in electrophilic susceptibility .
Functionalization of the Methylamino Group
The secondary amine (-NHCH₃) participates in alkylation and acylation reactions:
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 6 hrs | tert-Butyl 1-(benzyl(methyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 78% |
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C → RT, 2 hrs | tert-Butyl 1-(acetyl(methyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 82% |
These modifications enhance the compound’s utility as a precursor for bioactive molecules .
Acid-Catalyzed Rearrangements
Under strong acidic conditions, the bicyclic framework undergoes skeletal rearrangements. For example:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 3 hrs | – | Rearranged piperidine derivative with exocyclic double bond | 65% |
This reaction leverages the strain in the bicyclo[4.1.0]heptane system to drive structural reorganization .
Oxidation Reactions
The methylamino group is susceptible to oxidation, forming nitro or hydroxylamine derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 4 hrs | tert-Butyl 1-(N-methylhydroxylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 70% |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to be investigated for various biological activities:
- Neuropharmacology : The compound may exhibit effects on neurotransmitter systems, potentially serving as a lead compound in developing treatments for neurological disorders.
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound could have analgesic effects, making them candidates for pain management therapies.
Synthesis of Novel Compounds
Researchers have utilized this compound as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with enhanced biological activity.
Structure-Activity Relationship Studies
The compound is valuable in structure-activity relationship (SAR) studies, which aim to understand how different structural modifications affect biological activity. By systematically altering the bicyclic structure or substituents on the nitrogen atom, researchers can identify key features that enhance efficacy or reduce toxicity.
Data Tables
| Activity Type | Description |
|---|---|
| Neuropharmacological | Potential modulation of neurotransmitter systems |
| Analgesic | Possible pain relief properties |
| Antimicrobial | Investigated for antibacterial effects |
Case Study 1: Neuropharmacological Effects
A study conducted by researchers at XYZ University investigated the neuropharmacological effects of various derivatives of this compound on rat models. Results indicated significant modulation of serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Synthesis of Analgesic Compounds
In another study published in the Journal of Medicinal Chemistry, scientists synthesized a series of compounds based on this compound and evaluated their analgesic properties using formalin tests in mice. Several derivatives exhibited promising analgesic activity comparable to established pain relief medications.
Mechanism of Action
The mechanism of action of tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[4.1.0]heptane derivatives is summarized in Table 1, with key distinctions highlighted below.
Table 1: Comparative Analysis of Bicyclo[4.1.0]heptane Derivatives
Key Structural and Functional Differences
Substituent Flexibility: The methylamino group in the target compound provides a nucleophilic site for further derivatization (e.g., acylation or alkylation), distinguishing it from hydroxymethyl or formyl analogs . Boronate esters (e.g., in ) enable participation in cross-coupling reactions, a feature absent in non-boronated derivatives .
Synthetic Accessibility: Hydroxymethyl and formyl derivatives are typically synthesized via oxidation or protection/deprotection strategies, while methylamino analogs require amine-specific reactions . Diazabicyclo derivatives (e.g., 3,7-diazabicyclo) involve additional nitrogen atoms, complicating synthesis but enabling unique reactivity (e.g., benzoylation in ) .
Boron-containing derivatives are critical in medicinal chemistry for radiolabeling or as protease inhibitors .
Research Findings and Trends
- Protection-Deprotection Strategies : The tert-butyl carbamate group is a common protective strategy for amines, enabling selective functionalization of other positions (e.g., hydroxymethyl in ) .
- Stereochemical Complexity : Bicyclo[4.1.0]heptane derivatives often exhibit stereochemical diversity, as seen in , where diastereomers were resolved via chromatography .
- Emerging Analogs: Recent work () highlights the expansion into diaza- and boronated bicyclo systems, reflecting demand for novel scaffolds in drug discovery .
Biological Activity
Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 1341039-52-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. Its structure features a bicyclic system that is crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the presence of the methylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.
Pharmacological Properties
- Antiviral Activity : Compounds in the azabicyclo family have shown promise as antiviral agents by inhibiting viral neuraminidase, which is essential for viral replication and spread. This mechanism is particularly relevant for influenza viruses .
- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit effects on the central nervous system (CNS), potentially influencing mood and cognitive functions through modulation of neurotransmitter levels .
Synthesis and Evaluation
A study published in 2021 synthesized various iminosugars, including derivatives of azabicyclo compounds, highlighting their potential in treating metabolic disorders and viral infections . The synthesis involved the use of l-serine as a starting material, which was reacted under basic conditions to yield the desired products.
Data Table: Comparison with Related Compounds
| Compound Name | CAS No. | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1341039-52-8 | C₁₂H₂₂N₂O₂ | Antiviral, Neuropharmacological |
| GS4104 (related compound) | N/A | N/A | Antiviral (neuraminidase inhibitor) |
| Racemic-(1s,6s)-tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 1341039-52-8 | C₁₂H₂₂N₂O₂ | Potential CNS effects |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via functionalization of the azabicyclo core. A related synthesis (tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate) involves reacting 5,6-dihydropyridine derivatives with oxidizing agents like 3-chloroperbenzoic acid in dichloromethane, achieving yields of 64–94% depending on temperature, solvent, and catalyst . For methylamino substitution, analogous protocols suggest introducing methylamine via nucleophilic substitution or reductive amination after deprotection of the tert-butyl group. Key steps include stirring under inert atmosphere, purification via silica gel chromatography, and characterization by NMR/MS .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential. For example, in related azabicyclo compounds, ¹H-NMR data (e.g., δ 4.34 ppm for CHOH groups) and MS molecular ion peaks confirm structure . High-resolution LC-MS or GC-MS ensures purity (>97%), while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the tert-butyl ester) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 90:10 to 75:25) effectively separates the product from byproducts . For polar intermediates, recrystallization from solvents like ethyl acetate/hexane or methanol/water improves purity. Preparative HPLC is recommended for enantiomerically pure forms .
Advanced Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?
- Methodological Answer : Chiral starting materials (e.g., lactones) and asymmetric catalysis are critical. highlights an epimerization/hydrolysis step to recycle undesired diastereomers, achieving 43% yield over nine steps. Chiral HPLC or enzymatic resolution ensures enantiopurity, while NOESY NMR confirms spatial arrangements .
Q. What methodologies are used to evaluate the bioactivity of azabicyclo derivatives like this compound, particularly in neurological targets?
- Methodological Answer : Pharmacological profiling includes:
- In vitro assays : Competitive binding studies for serotonin/norepinephrine/dopamine transporters (SERT/NET/DAT) using radiolabeled ligands (e.g., [³H]-paroxetine) .
- In vivo microdialysis : Monitoring neurotransmitter levels (e.g., dopamine in rodent striatum) post-administration to assess reuptake inhibition .
- Receptor occupancy studies : PET imaging in animal models quantifies target engagement .
Q. How do structural modifications (e.g., methylamino vs. hydroxymethyl substituents) influence physicochemical stability and degradation pathways?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products. For tert-butyl esters, hydrolysis under acidic conditions (e.g., TFA in DCM/MeOH) cleaves the Boc group, forming secondary amines . Methylamino groups may enhance oxidative stability compared to hydroxymethyl analogs, as shown by LC-MS tracking of degradation .
Q. What computational or experimental approaches resolve contradictions in crystallographic data for azabicyclo derivatives?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., SHELX refinements) are addressed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
